molecular formula C12H9FN2O2S B063088 Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 181486-57-7

Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B063088
CAS No.: 181486-57-7
M. Wt: 264.28 g/mol
InChI Key: UZDXFYLOOANIJW-UHFFFAOYSA-N
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Description

Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of heterocyclic compounds and has a unique chemical structure, which makes it an interesting target for research.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate serves as a key compound in synthesizing a wide range of chemical derivatives with significant biological activities. One study highlighted its use in creating compounds tested for their ability to bind to central benzodiazepine receptors, indicating potential applications in developing novel anxiolytic agents without the typical benzodiazepine side effects. The study utilized a homology model of the GABA A receptor to assess the binding modes, suggesting the importance of this compound in designing partial agonist drugs (Anzini et al., 2008). Another research focused on the immunomodulatory and anticancer activities of novel thiazolo[3,2-a]benzimidazole derivatives, indicating the compound's role in synthesizing inhibitors for NO generation in macrophage cells and cytotoxic agents against carcinoma cells (Abdel‐Aziz et al., 2009).

Biological and Pharmacological Activities

The compound's derivatives have been explored for various pharmacological applications, including antimicrobial, antifungal, and anticancer activities. One study reported the synthesis of benzothiazole derivatives displaying potent cytotoxicity against certain cancer cell lines, highlighting the structure-activity relationships essential for antitumor specificity and the role of the aryl hydrocarbon receptor in mediating these effects (Hutchinson et al., 2001). Another investigation focused on the antimycobacterial activity of fluorobenzothiazole incorporated imidazolines, underscoring the synthesis process and the biological significance of these compounds in combating tuberculosis (Sathe et al., 2010).

Antitumor Properties

The antitumor benzothiazoles, including derivatives of this compound, have been recognized for their selective and potent antitumor properties. Research demonstrates the critical role of cytochrome P450 1A1 in the antitumor activity of these compounds, with the development of amino acid prodrugs to overcome limitations related to the molecule's lipophilicity, thereby enhancing its clinical application prospects (Bradshaw et al., 2002).

Properties

IUPAC Name

ethyl 6-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2S/c1-2-17-11(16)8-6-15-9-4-3-7(13)5-10(9)18-12(15)14-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDXFYLOOANIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C3=C(C=C(C=C3)F)SC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 7-fluoro-imidazo[2,1-b]-benzthiazole-2-carboxylate was prepared according to the procedure as outlined in Example 1, (Step 1). Starting from 6-fluoro-2-amino benzothiazole (10.0 g, 59.5 m.mol) and ethyl bromopyruvate (17.4 g, 89.2 mmol), 3.0 g (19% Yield) of ethyl 7-fluoro-imidazo[2,1-b]-benzthiazole-2-carboxylate was isolated as a brown semi-solid. (M+H) 265.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two

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